N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues involves a microwave-accelerated multi-step process. Starting with 3-amino-6-methoxybenzofuran-2-carbonitrile and 3-amino-6-methoxybenzothiophene-2-carbonitrile precursors, these compounds are reacted with dimethylformamide dimethylacetal to obtain N'-(2-cyanaryl)-N,N-dimethylformimidamide intermediates. These intermediates are then condensed with various anilines to produce the final products. This innovative approach allows for the rapid synthesis of compounds with potential as dual inhibitors of CLK1 and DYRK1A kinases, which are important targets in pharmacological research .
Molecular Structure Analysis
The molecular structure of the synthesized 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one compound was elucidated using FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD). The crystal structure is triclinic with space group P-1. The compound exhibits a complex network of intermolecular interactions, which have been thoroughly analyzed using density functional theory (DFT) and Hirshfeld surface analysis. These studies provide a detailed understanding of the solid-state molecular structure and packing, which is crucial for the interpretation of the compound's physical and chemical properties .
Chemical Reactions Analysis
The research does not provide explicit details on the chemical reactions specific to "N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide". However, the synthesis methods described in the papers suggest that similar compounds are prepared through reactions involving intermediates like cyanaryl-formimidamide and anilines, which could potentially be applied to the synthesis of the compound . The inhibitory activity of the synthesized compounds against protein kinases implies that they may undergo interactions with enzyme active sites, which could be explored further in the context of chemical reactions analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their molecular and solid-state structures. The triclinic crystal structure and the presence of nitro and methoxy groups suggest that the compound has distinct electronic and steric characteristics, which could influence its solubility, stability, and reactivity. The DFT analysis and Hirshfeld surface analysis provide insights into the electronic distribution and potential intermolecular interactions, which are essential for understanding the compound's behavior in different environments .
Scientific Research Applications
Leukotriene Inhibition and Cancer Cell Growth
Research has identified compounds with structures similar to N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide that exhibit strong inhibition of leukotriene B(4), which is known to play a role in inflammation and cancer. Specifically, derivatives have shown potent and selective inhibition of the BLT(2) receptor, with one compound demonstrating significant growth inhibitory activity towards human pancreatic cancer cells MIA PaCa-2 (Kuramoto et al., 2008).
Antimicrobial Activity
Another study focused on the synthesis and antimicrobial screening of thiazole derivatives, highlighting their potential as valuable therapeutic interventions against bacterial and fungal infections. This underscores the broad antimicrobial applications of compounds structurally related to this compound (Desai et al., 2013).
Kinase Inhibition for Cancer Therapy
Further research into N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues has revealed promising inhibitory potency against protein kinases involved in cancer cell growth and survival. Novel compounds were identified as dual inhibitors of CLK1 and DYRK1A kinases, offering a new avenue for pharmacological intervention in cancer treatment (Loidreau et al., 2013).
Insecticidal Activity
Another angle of research includes the synthesis of compounds for potential use as novel insecticides. Studies have synthesized and tested various thiazol-2-amine derivatives, showing significant insecticidal activity against specific pests, thereby providing a foundation for developing safer and more effective pest control agents (Xian, 2011).
Mechanism of Action
Target of action
The compound contains a 2-aminothiazole scaffold, which is a characteristic structure in drug development . This scaffold is a fundamental part of some clinically applied drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Biochemical pathways
2-aminothiazole derivatives are known to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of action
2-aminothiazole derivatives have been shown to have potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Future Directions
properties
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-6-4-12(5-7-14)17(23)21-18-20-13(11-26-18)9-16(22)19-10-15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNWHORSKPZRLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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